2-Bromo-6-(piperidin-1-yl)pyridine
Overview
Description
2-Bromo-6-(piperidin-1-yl)pyridine is a useful research compound. Its molecular formula is C10H13BrN2 and its molecular weight is 241.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure
- 2-Bromo-6-(piperidin-1-yl)pyridine derivatives have been synthesized and characterized, with studies focusing on their molecular structures. For example, a study demonstrated the synthesis of 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide and characterized its structure through various spectroscopic methods and X-ray diffraction (Li et al., 2015).
Biological Activity
- The title compound mentioned above showed good fungicidal and antiviral activities against tobacco mosaic virus, highlighting its potential biological activity (Li et al., 2015).
Synthesis Techniques
- The synthesis of this compound derivatives has been performed using both conventional and microwave methods, highlighting the versatility and efficiency of these techniques (Chaudhary et al., 2012).
Photoreactions and Luminescence
- Studies have explored the photoreactions and luminescent properties of derivatives, demonstrating their potential use in chemical and physical studies. For instance, research on 2-(1H-pyrazol-5-yl)pyridines showed various types of photoreactions, including excited-state intramolecular and intermolecular proton transfer (Vetokhina et al., 2012).
Coordination Chemistry
- Derivatives of 2,6-di(pyrazol-1-yl)pyridine, which are structurally related to this compound, have been used as ligands in coordination chemistry. These compounds have been noted for their potential in creating luminescent lanthanide compounds and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Asymmetric Hydrogenation
- Research has also been conducted on the asymmetric hydrogenation of substituted pyridines, leading to the stereoselective formation of piperidines with new chiral centers, a process that can potentially involve derivatives like this compound (Glorius et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-6-piperidin-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQZMCNKHWPFBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428190 | |
Record name | 2-Bromo-6-(piperidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24255-97-8 | |
Record name | 2-Bromo-6-(piperidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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